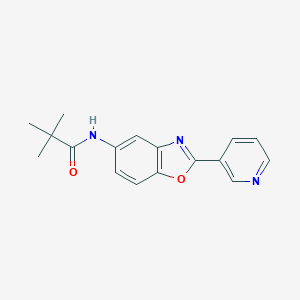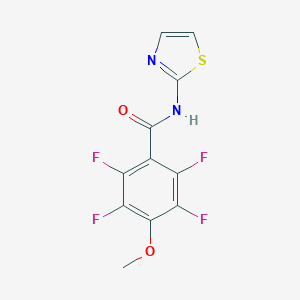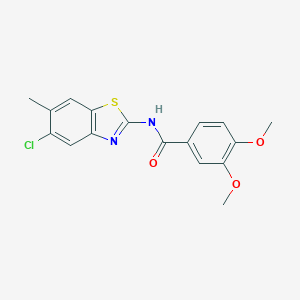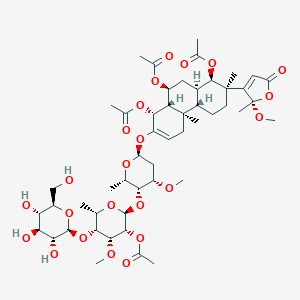![molecular formula C23H17BrN2O3 B236233 N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its effects on the body.
作用機序
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide works by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding activates the receptors, leading to a variety of physiological and biochemical effects. The exact mechanism of action of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain.
Biochemical and Physiological Effects
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects on the body. These effects include changes in heart rate and blood pressure, as well as alterations in body temperature and metabolism. Additionally, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been shown to have effects on the immune system, including the modulation of cytokine production and the regulation of immune cell activity.
実験室実験の利点と制限
One advantage of using N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide in lab experiments is its high affinity for cannabinoid receptors, which makes it a valuable tool for studying the endocannabinoid system. Additionally, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide is relatively easy to obtain and can be synthesized in large quantities for use in experiments. However, there are also limitations to using N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide in lab experiments, including the potential for toxicity and the risk of addiction and withdrawal in animal models.
将来の方向性
There are many potential future directions for research involving N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Additionally, there is a need for further research into the effects of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide on the brain and its potential therapeutic applications in the treatment of neurological disorders. Finally, there is a need for continued research into the safety and toxicity of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide, particularly in animal models.
合成法
The synthesis of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide involves several steps, including the reaction of 4-methylphenylacetonitrile with 5-bromo-1-naphthoic acid to form an intermediate product. This intermediate is then reacted with furfurylamine to produce the final product, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce the compound.
科学的研究の応用
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been used in a variety of scientific research applications, including studies of the endocannabinoid system and its effects on the body. This compound has been shown to have a high affinity for cannabinoid receptors, making it a valuable tool for studying the effects of cannabinoids on the body. Additionally, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been used in studies of addiction and withdrawal, as well as in studies of the effects of cannabinoids on the brain.
特性
製品名 |
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide |
|---|---|
分子式 |
C23H17BrN2O3 |
分子量 |
449.3 g/mol |
IUPAC名 |
N-[3-[(5-bromonaphthalene-1-carbonyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-10-11-15(25-23(28)21-9-4-12-29-21)13-20(14)26-22(27)18-7-2-6-17-16(18)5-3-8-19(17)24/h2-13H,1H3,(H,25,28)(H,26,27) |
InChIキー |
VSEYKNIEAONOAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)






![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)